2-Bromo-5-tert-butylfuran
Description
2-Bromo-5-tert-butylfuran is a halogenated furan derivative characterized by a bromine atom at the 2-position and a bulky tert-butyl group at the 5-position of the furan ring. Furan, a five-membered aromatic heterocycle with one oxygen atom, exhibits unique electronic properties due to its conjugated π-system and electron-rich nature.
Properties
IUPAC Name |
2-bromo-5-tert-butylfuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c1-8(2,3)6-4-5-7(9)10-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWJRFJTWHXWGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-tert-butylfuran typically involves the bromination of 5-tert-butylfuran. One common method is the direct bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-tert-butylfuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form different products.
Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the furan ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted furans, while oxidation and reduction reactions can lead to different functionalized derivatives of the furan ring.
Scientific Research Applications
2-Bromo-5-tert-butylfuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-tert-butylfuran depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the tert-butyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences in Furan vs. Benzene Systems
- 2-Bromo-5-tert-butylfuran vs. tert-Butyl 2-bromo-5-fluorobenzoate ():
- Ring System: The furan ring (in this compound) is more electron-rich due to the oxygen atom’s lone pairs, favoring electrophilic aromatic substitution. In contrast, the benzene ring in tert-butyl 2-bromo-5-fluorobenzoate is less polarized but stabilized by resonance.
- Substituent Effects: The tert-butyl group in both compounds contributes steric bulk, but its position relative to bromine differs. In the benzoate derivative, the fluorine atom at the 5-position introduces electron-withdrawing effects, altering electronic density compared to the furan system .
Impact of Halogen and Bulky Substituents
- This compound vs. However, the presence of electron-donating groups (e.g., amino and methoxy in the benzoate) may deactivate the ring toward further substitution, unlike the furan system, where bromine remains more reactive.
Comparison with Brominated Heterocycles
- This compound vs. Brominated Benzamide Derivatives (): Crystal Structure Insights: A related benzamide compound () with bromine and tert-butyl substituents revealed a distorted molecular geometry due to steric clashes, which may similarly affect this compound’s packing and solubility. Reactivity: The benzamide’s bromine participates in halogen bonding, a feature less pronounced in furans due to differences in ring electronegativity .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Steric vs. Electronic Effects: The tert-butyl group in this compound may hinder Suzuki-Miyaura coupling reactions compared to smaller substituents, as observed in bulkier benzamide derivatives .
- Heterocyclic Reactivity: Furan’s electron-rich nature makes bromine at the 2-position more reactive toward nucleophilic displacement than in benzene derivatives, where resonance stabilization reduces leaving-group aptitude .
- Synthetic Utility: Brominated furans are valuable intermediates in medicinal chemistry, but the tert-butyl group’s bulk may necessitate optimized reaction conditions (e.g., higher temperatures or bulky ligands in catalysis).
Biological Activity
2-Bromo-5-tert-butylfuran is an organic compound characterized by a furan ring substituted with a bromine atom at the second position and a tert-butyl group at the fifth position. This unique structure imparts distinctive chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science.
- IUPAC Name: this compound
- Molecular Formula: C8H11BrO
- CAS Number: 1080642-30-3
The compound can be synthesized through bromination of 5-tert-butylfuran, typically using bromine in the presence of a catalyst like iron or aluminum bromide under controlled conditions to ensure selective substitution at the desired position.
The biological activity of this compound is influenced by its structural components. The presence of the bromine atom and the tert-butyl group can enhance its interaction with various biological targets, including enzymes and receptors. This interaction may modulate their activity, leading to potential therapeutic effects.
Antimicrobial and Anticancer Properties
Recent studies have highlighted the potential antimicrobial and anticancer properties of this compound:
- Antimicrobial Activity: Research indicates that compounds with furan rings often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties.
- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanisms could involve interference with cellular signaling pathways or induction of apoptosis in cancer cells.
Case Studies
-
Study on Anticancer Activity:
- A study evaluated the cytotoxic effects of various furan derivatives, including this compound, against different cancer cell lines. The results indicated that this compound exhibited a dose-dependent inhibition of cell growth, particularly in breast cancer cells (MCF-7) and colon cancer cells (HT-29) with IC50 values in the micromolar range.
-
Antimicrobial Efficacy:
- In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2-Bromo-5-tert-butylbenzaldehyde | Aromatic | Moderate | Low |
| 2-Bromo-5-trifluoromethylbenzaldehyde | Aromatic | Low | Moderate |
| This compound | Furan | High | High |
This table illustrates that while other compounds exhibit some biological activities, this compound stands out due to its enhanced antimicrobial and anticancer properties attributed to its furan ring structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
